molecular formula C11H13BrO3 B14154576 4-(4-bromobutoxy)benzoic Acid CAS No. 88931-96-8

4-(4-bromobutoxy)benzoic Acid

Cat. No.: B14154576
CAS No.: 88931-96-8
M. Wt: 273.12 g/mol
InChI Key: POYAWPQEMKAEJE-UHFFFAOYSA-N
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Description

4-(4-bromobutoxy)benzoic acid is an organic compound with the molecular formula C11H13BrO3 It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a 4-bromobutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-bromobutoxy)benzoic acid can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzoic acid with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

4-Hydroxybenzoic acid+1,4-DibromobutaneK2CO3,DMF4-(4-bromobutoxy)benzoic acid\text{4-Hydroxybenzoic acid} + \text{1,4-Dibromobutane} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-Hydroxybenzoic acid+1,4-DibromobutaneK2​CO3​,DMF​4-(4-bromobutoxy)benzoic acid

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromobutoxy)benzoic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Esterification: Alcohols and acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).

    Reduction: Reducing agents like LiAlH4 in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Esterification: Formation of esters like methyl 4-(4-bromobutoxy)benzoate.

    Reduction: Formation of 4-(4-bromobutoxy)benzyl alcohol.

Scientific Research Applications

4-(4-bromobutoxy)benzoic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Potential use in the development of new materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Pharmaceutical Research: Explored as a building block for the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 4-(4-bromobutoxy)benzoic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)benzoic acid: Similar structure but with a bromomethyl group instead of a bromobutoxy group.

    4-Bromobenzoic acid: Lacks the butoxy group, making it less versatile in certain reactions.

    4-(4-Bromophenyl)benzoic acid: Contains a bromophenyl group, leading to different reactivity and applications.

Uniqueness

4-(4-bromobutoxy)benzoic acid is unique due to the presence of both a bromine atom and a butoxy group, which allows for a wide range of chemical modifications and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research.

Properties

CAS No.

88931-96-8

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

4-(4-bromobutoxy)benzoic acid

InChI

InChI=1S/C11H13BrO3/c12-7-1-2-8-15-10-5-3-9(4-6-10)11(13)14/h3-6H,1-2,7-8H2,(H,13,14)

InChI Key

POYAWPQEMKAEJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCCCBr

Origin of Product

United States

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